molecular formula C10H15NO3S B11718990 N-[(2S)-2-hydroxypropyl]-4-methylbenzene-1-sulfonamide

N-[(2S)-2-hydroxypropyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B11718990
M. Wt: 229.30 g/mol
InChI Key: RQOBKAQJZDLRFJ-VIFPVBQESA-N
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Description

N-[(2S)-2-hydroxypropyl]-4-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-2-hydroxypropyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (2S)-2-hydroxypropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-2-hydroxypropyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).

    Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(2S)-2-hydroxypropyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-2-hydroxypropyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2S)-2-Hydroxypropanoyl]methionine: A methionine derivative with similar structural features.

    (S)-N-[2-[(3-Hydroxypropyl)amino]-1-methylethyl]-4-methyl-benzenesulfonamide: A compound with a similar sulfonamide structure.

Uniqueness

N-[(2S)-2-hydroxypropyl]-4-methylbenzene-1-sulfonamide is unique due to its specific hydroxypropyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

N-[(2S)-2-hydroxypropyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3/t9-/m0/s1

InChI Key

RQOBKAQJZDLRFJ-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC[C@H](C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C)O

Origin of Product

United States

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